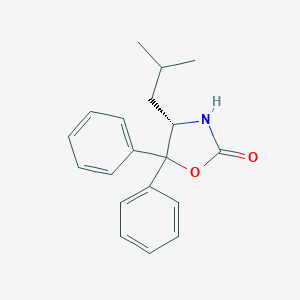

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone

Vue d'ensemble

Description

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone, also known as IBOP or 4-IBOP, is a chemical compound that belongs to the class of oxazolidinones. It is a potent and selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. IBOP has been widely used in scientific research to investigate the role of the δ-opioid receptor in various physiological and pathological processes.

Mécanisme D'action

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone acts as a selective agonist of the δ-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the peripheral nervous system. Activation of the δ-opioid receptor by (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone leads to the inhibition of adenylyl cyclase, resulting in decreased levels of intracellular cAMP and subsequent modulation of ion channels and other downstream signaling pathways.

Effets Biochimiques Et Physiologiques

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone has been shown to have a range of biochemical and physiological effects, including analgesia, anticonvulsant activity, and antidepressant-like effects. It has also been implicated in the regulation of immune function, inflammation, and stress response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone in lab experiments is its high selectivity and potency for the δ-opioid receptor, which allows for precise manipulation of this receptor subtype. However, one limitation is that (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone is relatively expensive and can be difficult to synthesize, which may limit its widespread use in certain research settings.

Orientations Futures

There are several potential future directions for research involving (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone and the δ-opioid receptor. One area of interest is the role of this receptor subtype in the regulation of pain and inflammation, and the development of novel analgesic and anti-inflammatory therapies based on δ-opioid receptor agonists. Another potential direction is the investigation of the δ-opioid receptor in the context of stress and psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone and other δ-opioid receptor agonists, and to develop more selective and potent compounds for use in both basic and clinical research.

Applications De Recherche Scientifique

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone has been extensively used in scientific research to study the pharmacology and function of the δ-opioid receptor. It has been shown to have analgesic, anticonvulsant, and antidepressant effects in animal models, and has also been implicated in the regulation of immune function, inflammation, and stress response.

Propriétés

IUPAC Name |

(4S)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSFLJYNPTJNK-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432644 | |

| Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |

CAS RN |

191090-34-3 | |

| Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

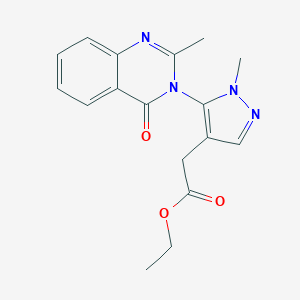

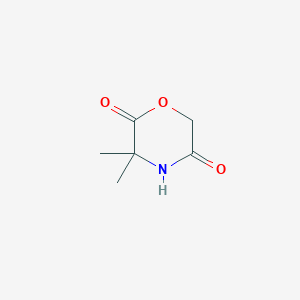

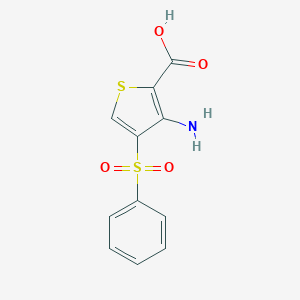

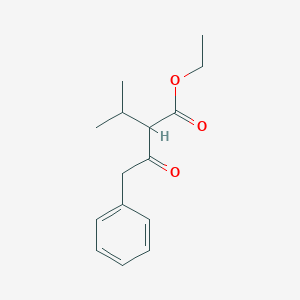

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)